molecular formula C89H48 B12580462 2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene] CAS No. 608130-98-9

2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]

Cat. No.: B12580462
CAS No.: 608130-98-9
M. Wt: 1117.3 g/mol
InChI Key: XSDBOJHQJGNXOA-UHFFFAOYSA-N
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Description

2,2’,7,7’-Tetra(pyren-1-yl)-9,9’-spirobi[fluorene] is a complex organic compound known for its unique structural and photophysical properties. This compound is part of the spirobifluorene family, which is characterized by a spiro-linked fluorene core. The addition of pyrene groups enhances its electronic and optical properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,7,7’-Tetra(pyren-1-yl)-9,9’-spirobi[fluorene] typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of pyrene boronic acid with a spirobifluorene derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’,7,7’-Tetra(pyren-1-yl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrenequinones, while substitution reactions can produce brominated or nitrated derivatives of the compound .

Scientific Research Applications

2,2’,7,7’-Tetra(pyren-1-yl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,7,7’-Tetra(pyren-1-yl)-9,9’-spirobi[fluorene] is largely dependent on its interaction with light and other molecules. The pyrene groups can absorb light and enter an excited state, which can then transfer energy to other molecules or generate reactive oxygen species. This property is particularly useful in applications like photodynamic therapy, where the compound can target and destroy cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2’,7,7’-Tetra(pyren-1-yl)-9,9’-spirobi[fluorene] apart from similar compounds is its spiro-linked fluorene core, which provides enhanced thermal stability and unique electronic properties. This makes it particularly suitable for applications in optoelectronics and materials science .

Properties

CAS No.

608130-98-9

Molecular Formula

C89H48

Molecular Weight

1117.3 g/mol

IUPAC Name

2,2',7,7'-tetra(pyren-1-yl)-9,9'-spirobi[fluorene]

InChI

InChI=1S/C89H48/c1-5-49-13-17-57-21-33-65(73-41-25-53(9-1)81(49)85(57)73)61-29-37-69-70-38-30-62(66-34-22-58-18-14-50-6-2-10-54-26-42-74(66)86(58)82(50)54)46-78(70)89(77(69)45-61)79-47-63(67-35-23-59-19-15-51-7-3-11-55-27-43-75(67)87(59)83(51)55)31-39-71(79)72-40-32-64(48-80(72)89)68-36-24-60-20-16-52-8-4-12-56-28-44-76(68)88(60)84(52)56/h1-48H

InChI Key

XSDBOJHQJGNXOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC6=C(C=C5)C7=C(C68C9=C(C=CC(=C9)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C1=C8C=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C=C(C=C7)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

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